molecular formula C20H27ClN6O B11151519 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone

Cat. No.: B11151519
M. Wt: 402.9 g/mol
InChI Key: YQZWSPNFBDNKBU-UHFFFAOYSA-N
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Description

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a tetrazole ring attached to a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the 3-chlorophenyl group. The tetrazole ring is then synthesized and attached to the cyclohexyl group. The final step involves the coupling of the two intermediates under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The tetrazole ring may also play a role in the compound’s biological effects by interacting with enzymes or other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone is unique due to the combination of the piperazine and tetrazole rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H27ClN6O

Molecular Weight

402.9 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]ethanone

InChI

InChI=1S/C20H27ClN6O/c21-17-5-4-6-18(13-17)25-9-11-26(12-10-25)19(28)14-20(7-2-1-3-8-20)15-27-16-22-23-24-27/h4-6,13,16H,1-3,7-12,14-15H2

InChI Key

YQZWSPNFBDNKBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)CN4C=NN=N4

Origin of Product

United States

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